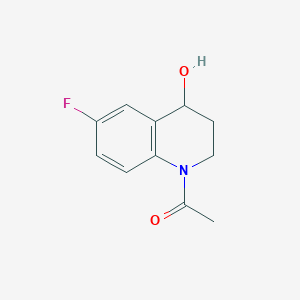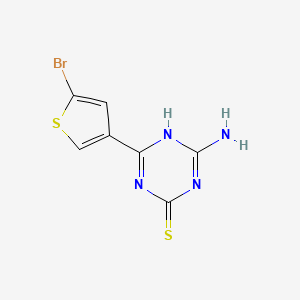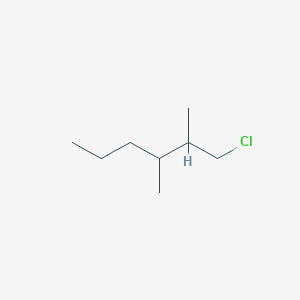
1-Chloro-2,3-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-dimethylhexane is an organic compound belonging to the class of alkyl halides It is characterized by a hexane backbone with chlorine and two methyl groups attached to the second and third carbon atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethylhexane can be synthesized through the chlorination of 2,3-dimethylhexane. This process typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,3-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the chlorine atom is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia can be used under appropriate conditions (e.g., solvent choice, temperature) to facilitate the substitution.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,3-dimethylhexanol, 2,3-dimethylhexanenitrile, or 2,3-dimethylhexylamine can be formed.
Elimination Products: The major product of elimination reactions is typically 2,3-dimethylhexene.
Aplicaciones Científicas De Investigación
1-Chloro-2,3-dimethylhexane finds applications in various scientific research areas:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: While specific biological applications may be limited, derivatives of this compound can be explored for potential pharmacological activities.
Industry: This compound can be used in the production of specialty chemicals, including solvents, plasticizers, and other industrial additives.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,3-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom.
Comparación Con Compuestos Similares
- 1-Chloro-2-methylhexane
- 1-Chloro-3-methylhexane
- 1-Chloro-2,3-dimethylpentane
Comparison: 1-Chloro-2,3-dimethylhexane is unique due to the specific positioning of its chlorine and methyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions.
Propiedades
Fórmula molecular |
C8H17Cl |
|---|---|
Peso molecular |
148.67 g/mol |
Nombre IUPAC |
1-chloro-2,3-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-5-7(2)8(3)6-9/h7-8H,4-6H2,1-3H3 |
Clave InChI |
IFWRKRRCYDYIRD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)


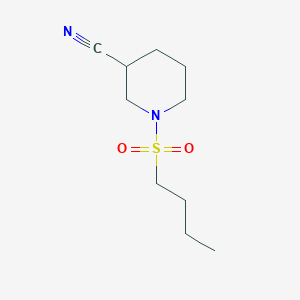
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
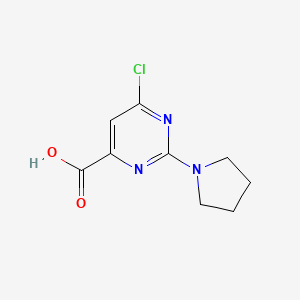
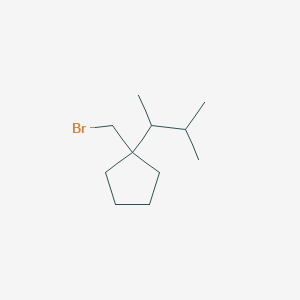
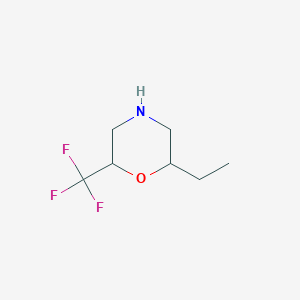

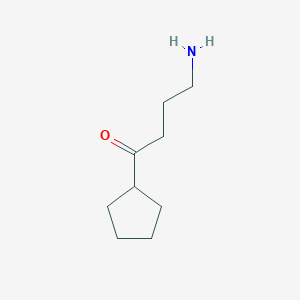
amine](/img/structure/B13192464.png)
![1-{[(Benzyloxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid](/img/structure/B13192473.png)
